ethyl 4-{5-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]furan-2-yl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE is a complex organic compound that features a furan ring, a benzoate ester, and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE typically involves multiple steps, including the formation of the furan ring, the introduction of the benzoate ester, and the attachment of the phenylsulfanyl group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoate Ester: This step often involves esterification reactions using benzoic acid derivatives.
Attachment of the Phenylsulfanyl Group: This can be done through nucleophilic substitution reactions using phenylsulfanyl reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The furan ring and benzoate ester may also contribute to its overall biological activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE can be compared with similar compounds such as:
ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]THIOPHEN-2-YL}BENZOATE: Similar structure but with a thiophene ring instead of a furan ring.
ETHYL 4-{5-[(E)-{[3-(PHENYLSULFANYL)PROPANAMIDO]IMINO}METHYL]PYRIDIN-2-YL}BENZOATE: Similar structure but with a pyridine ring instead of a furan ring.
These compounds share similar chemical properties but may exhibit different biological activities due to the differences in their ring structures.
Eigenschaften
Molekularformel |
C23H22N2O4S |
---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
ethyl 4-[5-[(E)-(3-phenylsulfanylpropanoylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H22N2O4S/c1-2-28-23(27)18-10-8-17(9-11-18)21-13-12-19(29-21)16-24-25-22(26)14-15-30-20-6-4-3-5-7-20/h3-13,16H,2,14-15H2,1H3,(H,25,26)/b24-16+ |
InChI-Schlüssel |
WIOUCEZPDFRASO-LFVJCYFKSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CCSC3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CCSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.